molecular formula C12H10O4 B14255599 Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate CAS No. 206354-66-7

Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate

Cat. No.: B14255599
CAS No.: 206354-66-7
M. Wt: 218.20 g/mol
InChI Key: XWPBJAICNVHWQJ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a benzopyran ring system with a methyl group at the 6th position, a keto group at the 2nd position, and a carboxylate ester group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-methyl-2H-1-benzopyran-2-one with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-pyran-3-carboxylate
  • Methyl coumalate
  • 4-Methoxy-6-methyl-2H-pyran-2-one

Uniqueness

Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

206354-66-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 6-methyl-2-oxochromene-4-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)9(12(14)15-2)6-11(13)16-10/h3-6H,1-2H3

InChI Key

XWPBJAICNVHWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C(=O)OC

Origin of Product

United States

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